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Compound of Interest

Compound Name: Methyl 4-methylsalicylate

Cat. No.: B1196125 Get Quote

Introduction

Methyl 4-methylsalicylate is an aromatic ester with the chemical formula C₉H₁₀O₃ and a

molecular weight of 166.17 g/mol . As a derivative of salicylic acid, it is of interest to

researchers in various fields, including organic synthesis, pharmacology, and materials

science. Spectroscopic analysis is crucial for the structural elucidation and quality control of this

compound. This guide provides a detailed overview of the expected spectroscopic data for

Methyl 4-methylsalicylate, comprehensive experimental protocols for acquiring such data,

and a workflow for the analytical process.

It is important to note that publicly accessible, experimentally verified spectroscopic data for

Methyl 4-methylsalicylate is limited. Therefore, this guide presents expected values based on

the compound's structure and provides experimental data for the closely related compound,

Methyl Salicylate, for illustrative purposes.

Data Presentation
Expected Spectroscopic Data for Methyl 4-
methylsalicylate
The following tables summarize the anticipated spectroscopic data for Methyl 4-
methylsalicylate. These values are predicted based on the known effects of substituent
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groups on spectroscopic signals.

Table 1: Expected ¹H NMR Data for Methyl 4-methylsalicylate (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.8 Singlet 1H Ar-OH

~7.7 Doublet 1H Ar-H (position 6)

~6.7 Doublet 1H Ar-H (position 5)

~6.6 Singlet 1H Ar-H (position 3)

~3.9 Singlet 3H -O-CH₃

~2.3 Singlet 3H Ar-CH₃

Table 2: Expected ¹³C NMR Data for Methyl 4-methylsalicylate (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~170 C=O (ester)

~161 C-OH

~145 C-CH₃

~132 Ar-C (position 6)

~118 Ar-C (position 5)

~117 Ar-C (position 3)

~110 Ar-C (position 1)

~52 -O-CH₃

~22 Ar-CH₃

Table 3: Expected IR Absorption Bands for Methyl 4-methylsalicylate
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Wavenumber (cm⁻¹) Functional Group

3300-3000 (broad) O-H stretch (phenolic)

3000-2850 C-H stretch (aliphatic)

~1700 C=O stretch (ester)

1600-1450 C=C stretch (aromatic)

~1250 C-O stretch (ester)

Table 4: Expected Mass Spectrometry Data for Methyl 4-methylsalicylate

m/z Interpretation

166 [M]⁺ (Molecular Ion)

135 [M - OCH₃]⁺

107 [M - COOCH₃]⁺

Note: A patent for a synthesis involving Methyl 4-methylsalicylate reported a mass

spectrometry analysis with a value of m/z 167, likely corresponding to the protonated molecule

[M+H]⁺ in an ESI or APCI positive ion mode analysis[1].

Spectroscopic Data of Methyl Salicylate (for
comparison)
For reference, the following tables provide the experimental spectroscopic data for the parent

compound, Methyl Salicylate (C₈H₈O₃, MW: 152.15 g/mol ).

Table 5: ¹H NMR Data for Methyl Salicylate (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.76 Singlet 1H Ar-OH

7.83 Doublet of Doublets 1H Ar-H

7.45 Triplet of Doublets 1H Ar-H

6.98 Doublet 1H Ar-H

6.88 Triplet 1H Ar-H

3.94 Singlet 3H -O-CH₃

Table 6: ¹³C NMR Data for Methyl Salicylate (in CDCl₃)

Chemical Shift (δ) ppm Assignment

170.5 C=O (ester)

161.6 C-OH

135.8 Ar-C

130.1 Ar-C

119.2 Ar-C

117.7 Ar-C

112.4 Ar-C

52.3 -O-CH₃

Table 7: IR Absorption Bands for Methyl Salicylate
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Wavenumber (cm⁻¹) Functional Group

~3200 (broad) O-H stretch (phenolic)[2]

3000, 2960, 2857 C-H stretch[2]

~1676 C=O stretch (ester)[2]

1610, 1585 C=C stretch (aromatic)

~1250 C-O stretch (ester)

Table 8: Mass Spectrometry Data for Methyl Salicylate

m/z Interpretation

152 [M]⁺ (Molecular Ion)

120 [M - CH₃OH]⁺

92 [M - COOCH₃]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

Methyl 4-methylsalicylate.

Methodology:

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.

Cap the NMR tube and wipe the exterior with a lint-free tissue.
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Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay).

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Methyl 4-methylsalicylate.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR

crystal.

Instrument Setup:
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Ensure the ATR accessory is clean and a background spectrum has been collected.

Data Acquisition:

Lower the anvil to bring the sample into contact with the crystal.

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise

ratio.

Data Processing:

Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Methyl 4-
methylsalicylate.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized

in the ion source.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam, causing the ejection of an electron to form a molecular ion (M⁺).

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to

produce smaller, characteristic fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 4-methylsalicylate.

Sample Preparation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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